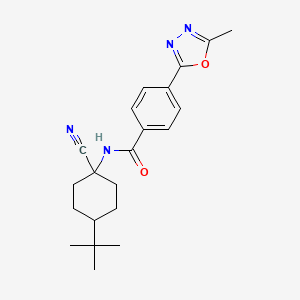
1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde N-(4-fluorophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde N-(4-fluorophenyl)hydrazone is a chemical compound with the molecular formula C17H14ClFN2 It is a derivative of naphthalene and is characterized by the presence of a chloro group, a hydrazone linkage, and a fluorophenyl group
Preparation Methods
The synthesis of 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde N-(4-fluorophenyl)hydrazone typically involves the following steps:
Starting Materials: The synthesis begins with 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde and 4-fluorophenylhydrazine.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The mixture is heated to facilitate the formation of the hydrazone linkage.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde N-(4-fluorophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthalenecarboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde N-(4-fluorophenyl)hydrazone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde N-(4-fluorophenyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde N-(4-fluorophenyl)hydrazone can be compared with other similar compounds, such as:
1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde hydrazone: This compound lacks the fluorophenyl group and may exhibit different chemical and biological properties.
1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde N-(4-chlorophenyl)hydrazone: The presence of a chlorophenyl group instead of a fluorophenyl group can lead to variations in reactivity and biological activity.
1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde N-(4-methylphenyl)hydrazone: The methyl group can influence the compound’s lipophilicity and interaction with biological targets.
Properties
IUPAC Name |
N-[(E)-(1-chloro-3,4-dihydronaphthalen-2-yl)methylideneamino]-4-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2/c18-17-13(6-5-12-3-1-2-4-16(12)17)11-20-21-15-9-7-14(19)8-10-15/h1-4,7-11,21H,5-6H2/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZVSVBBEOLBNW-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)C=NNC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)/C=N/NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2,6-difluorobenzamide](/img/structure/B2560743.png)
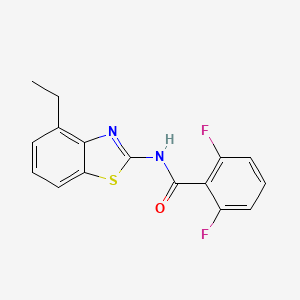
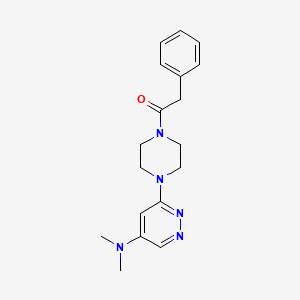
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroethanamine](/img/structure/B2560749.png)
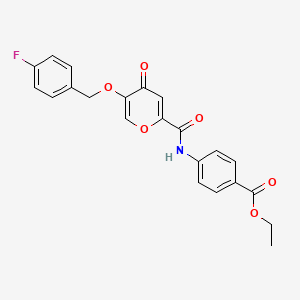
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2560751.png)
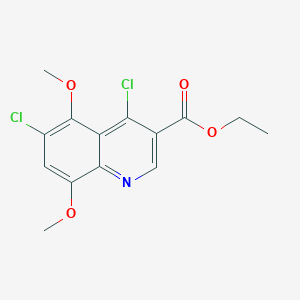
![1-[1-Phenyl-3-(pyridin-3-yl)-1h-pyrazole-4-carbonyl]-4-(2-phenylethenesulfonyl)piperazine](/img/structure/B2560755.png)
![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2560757.png)
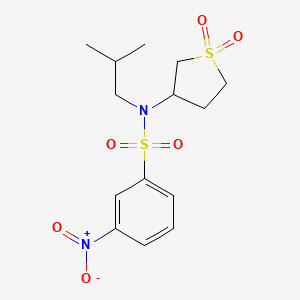
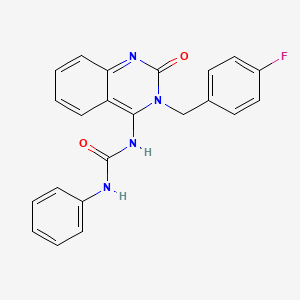
![tert-butylN-[(1R)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate](/img/structure/B2560764.png)
![(2S)-4-METHYL-2-[(PHENYLSULFONYL)AMINO]PENTANOIC ACID](/img/structure/B2560765.png)
